molecular formula C3H8N2O4S B1418051 Methylaminoacetonitrile sulfate CAS No. 33986-15-1

Methylaminoacetonitrile sulfate

Cat. No.: B1418051
CAS No.: 33986-15-1
M. Wt: 168.17 g/mol
InChI Key: SEBZVAFMXLJJNO-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile sulfate is a chemical compound with the molecular formula C3H6N2.H2O4S. It is a sulfuric acid compound with (methylamino)acetonitrile in a 1:1 ratio . This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylaminoacetonitrile sulfate can be synthesized through the reaction of monomethylamine with an aqueous solution of hydroxyacetonitrile . The reaction typically involves mixing these reactants under controlled conditions to yield the desired product. The purification process may involve steps such as crystallization and filtration to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylaminoacetonitrile sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitriles and amides, while reduction reactions may produce amines .

Scientific Research Applications

Methylaminoacetonitrile sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylaminoacetonitrile sulfate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methylaminoacetonitrile sulfate include:

  • Methylaminoacetonitrile hydrochloride
  • Ethylaminoacetonitrile sulfate
  • Dithis compound

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its compatibility with different reagents and conditions contribute to its versatility in scientific research and industrial processes .

Properties

IUPAC Name

2-(methylamino)acetonitrile;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZVAFMXLJJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955569
Record name Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33986-15-1
Record name Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylaminoacetonitrile Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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